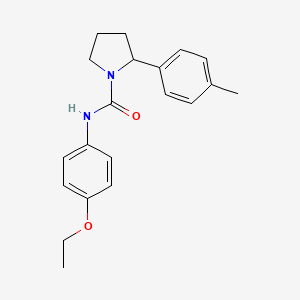![molecular formula C21H24N2O3 B6071022 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide, commonly known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MP-10 belongs to the class of compounds known as benzamides and has shown promising results in various studies related to neuroscience and cancer research.
Mechanism of Action
The mechanism of action of MP-10 is not fully understood, but it is believed to act as an antioxidant and a modulator of various signaling pathways. MP-10 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, MP-10 has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to cells.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. In addition to its neuroprotective properties, MP-10 has been shown to have anti-inflammatory and anti-cancer effects. Studies have demonstrated that MP-10 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of MP-10 is its versatility in various laboratory experiments. MP-10 can be used in a wide range of assays, including cell viability assays, oxidative stress assays, and apoptosis assays. However, one of the limitations of MP-10 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of MP-10. One potential area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, MP-10 has shown promising results in the treatment of cancer, and further research is needed to explore its potential as a cancer therapy. Finally, the development of new synthesis methods for MP-10 could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of MP-10 involves several steps and requires the use of specialized equipment and chemicals. The process usually starts with the preparation of 4-methoxyphenethylamine, which is then reacted with 2-methylbenzoic acid to form the corresponding amide. The resulting compound is then subjected to further reactions to obtain the final product, MP-10.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in medical research. One of the most promising areas of research is in the field of neuroscience, where MP-10 has been shown to have neuroprotective properties. Studies have demonstrated that MP-10 can protect neurons from oxidative stress and prevent cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-3-4-6-19(15)21(25)22-17-13-20(24)23(14-17)12-11-16-7-9-18(26-2)10-8-16/h3-10,17H,11-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEFBCJIBPQJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070949.png)
![7-hydroxy-N'-(2-hydroxybenzylidene)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B6070953.png)
![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![1-[5-(2-naphthyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6070980.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070990.png)

hydrazone](/img/structure/B6071000.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6071013.png)

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6071024.png)
![7-(2-hydroxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6071025.png)